molecular formula C22H21FN2O3S B5112543 N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B5112543
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: XSVUCMHORLUVTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as Compound 1, is a novel small molecule that has been recently synthesized. This compound has attracted significant attention in the scientific community due to its potential applications in drug discovery and development.

Wissenschaftliche Forschungsanwendungen

N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Wirkmechanismus

The exact mechanism of action of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 is not fully understood. However, it has been suggested that N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 exerts its effects by inhibiting the activity of specific enzymes, including histone deacetylases and proteasomes. Histone deacetylases are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to changes in chromatin structure and gene transcription. Proteasomes are cellular complexes that degrade proteins, which are important for maintaining cellular homeostasis.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to have several biochemical and physiological effects. In cancer cells, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to cell death. In addition, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is important for tumor growth and metastasis. In animal models of inflammation, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Furthermore, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has several advantages for lab experiments. It has a relatively simple chemical structure, which makes it easy to synthesize and modify. In addition, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. However, there are also some limitations to using N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 in lab experiments. One limitation is that the exact mechanism of action of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the low yield of the synthesis process can make it difficult to obtain large quantities of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 for experiments.

Zukünftige Richtungen

There are several future directions for research on N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1. One direction is to further investigate the mechanism of action of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1, which can provide insights into its therapeutic potential and help to design more effective drugs. Another direction is to optimize the synthesis process of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 to increase the yield and purity of the compound. In addition, it would be interesting to study the effects of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 in combination with other drugs, which can lead to synergistic effects and improve its therapeutic potential. Finally, it would be important to conduct clinical trials to evaluate the safety and efficacy of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 in humans.

Synthesemethoden

The synthesis of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 2-phenylethylamine to form intermediate 1. The intermediate 1 is then reacted with phenylsulfonyl chloride to give intermediate 2. Finally, intermediate 2 is reacted with glycine methyl ester hydrochloride to yield N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1. The overall yield of the synthesis process is around 20%.

Eigenschaften

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c23-19-11-13-20(14-12-19)25(29(27,28)21-9-5-2-6-10-21)17-22(26)24-16-15-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVUCMHORLUVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-fluorophenyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.